![molecular formula C17H20N6 B2946355 5-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile CAS No. 2380140-90-7](/img/structure/B2946355.png)
5-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile, also known as EPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPC is a pyridine-based compound that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 5-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile is not fully understood, but it is believed to involve the inhibition of several signaling pathways. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which plays a critical role in cell survival and proliferation. The compound also inhibits the NF-κB pathway, which regulates the production of inflammatory cytokines. Additionally, this compound has been shown to inhibit the replication of viruses by targeting viral enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and blocking cell cycle progression. This compound also inhibits the production of inflammatory cytokines, making it a potential treatment for inflammatory diseases. Moreover, this compound has been shown to inhibit the replication of several viruses, including HIV-1 and SARS-CoV-2, making it a potential treatment for viral infections.
Advantages and Limitations for Lab Experiments
5-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile has several advantages for lab experiments. The compound is relatively easy to synthesize and has a high purity. Moreover, this compound has been shown to have low toxicity, making it suitable for in vitro and in vivo studies. However, the compound has some limitations, including its poor solubility in water, which can affect its bioavailability. Moreover, the mechanism of action of this compound is not fully understood, which can limit its potential therapeutic applications.
Future Directions
There are several future directions for 5-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile. One potential area of research is the development of this compound-based therapies for cancer and inflammatory diseases. The compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Another potential area of research is the development of this compound-based therapies for viral infections. The compound has been shown to inhibit the replication of several viruses, including HIV-1 and SARS-CoV-2, making it a potential treatment for viral infections. Moreover, further research is needed to determine the mechanism of action of this compound and its potential therapeutic applications.
Synthesis Methods
5-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile can be synthesized using various methods, including the reaction of 2-cyanopyridine with 1-(4-amino-5-ethyl-6-methylpyrimidin-2-yl)piperazine in the presence of a catalyst. The reaction yields this compound as a white solid with a high purity. Other methods involve the use of different starting materials and catalysts, but the general approach involves the reaction of a pyridine and a piperazine compound.
Scientific Research Applications
5-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile has been the focus of several scientific research studies due to its potential therapeutic applications. The compound has been found to have anti-tumor, anti-inflammatory, and anti-viral properties. This compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and blocking cell cycle progression. The compound also inhibits the production of inflammatory cytokines, making it a potential treatment for inflammatory diseases. Moreover, this compound has been shown to inhibit the replication of several viruses, including HIV-1 and SARS-CoV-2, making it a potential treatment for viral infections.
properties
IUPAC Name |
5-[4-(5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6/c1-3-16-13(2)20-12-21-17(16)23-8-6-22(7-9-23)15-5-4-14(10-18)19-11-15/h4-5,11-12H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVYFYKWIWXKEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CN=C1N2CCN(CC2)C3=CN=C(C=C3)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

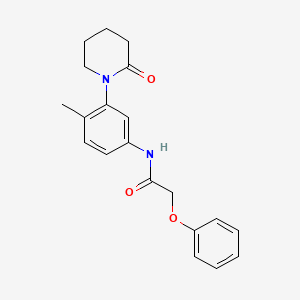
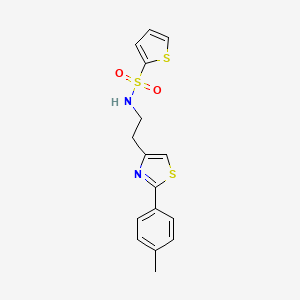

![3-{2-[4-(tert-butyl)anilino]-1-nitrovinyl}-2-benzofuran-1(3H)-one](/img/structure/B2946277.png)
![Tert-butyl N-[(5,5-difluoro-2-oxocyclohexyl)methyl]carbamate](/img/structure/B2946278.png)


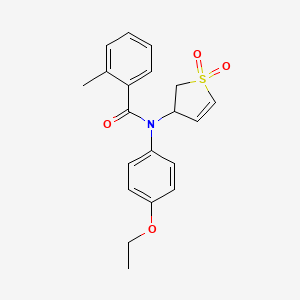
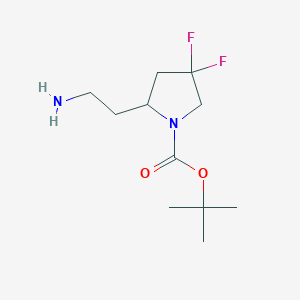

![N-(4-bromobenzyl)-3-(4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide](/img/structure/B2946289.png)
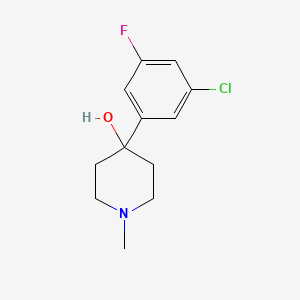
![2-methoxy-5-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2946293.png)
